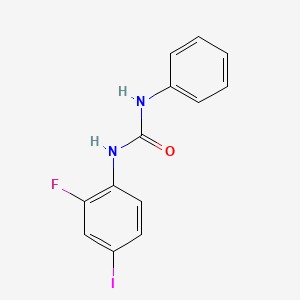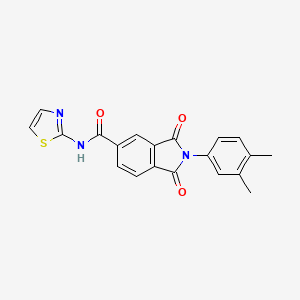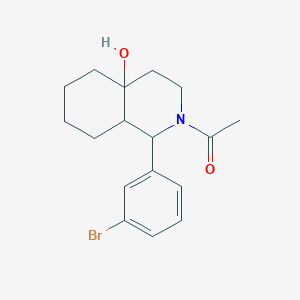![molecular formula C20H28N4O B6124095 N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical abbreviation, MP-10. MP-10 is a synthetic opioid compound that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of MP-10 involves its binding to mu-opioid receptors in the brain. This binding activates a series of biochemical signaling pathways that result in the inhibition of neurotransmitter release and the modulation of pain and reward pathways. MP-10 has also been shown to have some activity at delta-opioid receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are complex and varied. MP-10 has been shown to have potent analgesic effects in animal models of pain, as well as antitussive effects and the ability to induce respiratory depression. MP-10 has also been shown to have some anxiolytic and antidepressant effects, although these effects are less well studied than its analgesic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of MP-10 for lab experiments is its high affinity for mu-opioid receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, the potent analgesic effects of MP-10 can also be a limitation, as they can interfere with the interpretation of experimental results. Additionally, the potential for respiratory depression and other side effects must be carefully monitored in any experiments involving MP-10.
Future Directions
There are many potential future directions for research on MP-10. One area of interest is the development of new analogs of MP-10 with improved selectivity and potency. Another area of interest is the use of MP-10 as a tool for studying the role of opioid receptors in addiction and pain management. Finally, there is also interest in exploring the potential therapeutic applications of MP-10 for the treatment of pain and mood disorders.
Synthesis Methods
MP-10 can be synthesized using a variety of methods, but the most common method involves the reaction of 3-phenylpropanal with piperidine and methylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1H-pyrazole-1-acetic acid to yield MP-10. The synthesis of MP-10 is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.
Scientific Research Applications
MP-10 has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of MP-10 as a tool for studying opioid receptors in the brain. MP-10 has been shown to have a high affinity for mu-opioid receptors, which are involved in the regulation of pain and reward pathways in the brain. By studying the effects of MP-10 on these receptors, researchers can gain a better understanding of the role of opioid receptors in addiction and pain management.
properties
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-22(20(25)17-24-15-7-12-21-24)19-11-6-14-23(16-19)13-5-10-18-8-3-2-4-9-18/h2-4,7-9,12,15,19H,5-6,10-11,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYMRAMABCAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6124029.png)
![2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6124031.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6124032.png)
![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)
![4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B6124052.png)
![N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6124054.png)
![N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124058.png)
![1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6124064.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(4-pyridinyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6124078.png)

![1-[4-(1H-tetrazol-1-yl)benzoyl]azepane](/img/structure/B6124091.png)

![2-[(4-ethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6124113.png)
